N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide: is a synthetic organic compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.
Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where piperidine reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azide group could also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide: Similar structure but with an amino group instead of an azide group.
N-(4-Nitrophenyl)-2-(piperidin-1-yl)acetamide: Contains a nitro group instead of an azide group.
N-(4-Bromophenyl)-2-(piperidin-1-yl)acetamide: Contains a bromine atom instead of an azide group.
Uniqueness
The presence of the azide group in N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide makes it unique, particularly for applications in click chemistry and bioorthogonal labeling, where the azide group can form stable triazole linkages with alkyne-containing molecules under mild conditions.
Properties
CAS No. |
921201-88-9 |
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Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-6-4-11(5-7-12)15-13(19)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,15,19) |
InChI Key |
OBWGBQMBSMJONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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